1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Overview
Description
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide, also known as MPP, is a chemical compound that has shown great potential in scientific research. MPP is a heterocyclic compound with a fused pyrrole and pyrazine ring system. It has a molecular formula of C12H16N4O and a molecular weight of 232.28 g/mol.
Scientific Research Applications
Alkaloids from Mangrove-Derived Actinomycete
A study identified various alkaloids, including pyrrolo[1,2-a]pyrazine derivatives, from the fermentation broth of the endophytic actinomycetes, Jishengella endophytica 161111. These compounds exhibited activity against the influenza A virus subtype H1N1, highlighting the potential of pyrrolo[1,2-a]pyrazine derivatives in antiviral research (Wang et al., 2014).
Heterocyclic System Synthesis
Research on the synthesis of N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones explored their potential in creating novel heterocyclic systems. This study contributes to the broader understanding of the chemical properties and applications of pyrrolo[1,2-a]pyrazine derivatives (Mokrov et al., 2011).
Pyrrolotriazepine Derivatives
A study focused on the design and synthesis of pyrrolotriazepine derivatives, which included pyrrolo[1,2-a]pyrazine variants. This research has implications for the development of new compounds with potential applications in various fields of chemistry and pharmacology (Menges et al., 2013).
Anxiolytic Effect Study
The anxiolytic effect of pyrrolo[1,2-a]pyrazine ligands was investigated, demonstrating the potential of these compounds in neuropharmacological research and drug development (Yarkova et al., 2019).
Crystal Structure Analysis
A study on the crystal structure of a metal-organic framework containing pyrazine-2-carboxamide, a related compound, offers insights into the structural characteristics and potential applications of pyrrolo[1,2-a]pyrazine derivatives in materials science (Cati & Stoeckli-Evans, 2014).
properties
IUPAC Name |
1-methyl-N-propan-2-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8(2)14-12(16)11-5-4-10-9(3)13-6-7-15(10)11/h4-5,8-9,13H,6-7H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRIWSUNPZLBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)C(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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